3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate

Regioisomerism Physicochemical properties Drug-likeness

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate (CAS 170511-25-8) is a fully synthetic small molecule (C₂₁H₁₈O₆, MW 366.36) built on a 4H-chromen-4-one (chromone) core. It combines a 2,3-dihydrobenzo[1,4]dioxin substituent at the 3-position, a 6-ethyl group, and a 7-acetoxy moiety.

Molecular Formula C21H18O6
Molecular Weight 366.369
CAS No. 170511-25-8
Cat. No. B2762523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate
CAS170511-25-8
Molecular FormulaC21H18O6
Molecular Weight366.369
Structural Identifiers
SMILESCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C21H18O6/c1-3-13-8-15-19(10-18(13)27-12(2)22)26-11-16(21(15)23)14-4-5-17-20(9-14)25-7-6-24-17/h4-5,8-11H,3,6-7H2,1-2H3
InChIKeyRQKBJVGJESGCIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate (CAS 170511-25-8): Chemical Identity and Scaffold Context for Procurement Evaluation


3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate (CAS 170511-25-8) is a fully synthetic small molecule (C₂₁H₁₈O₆, MW 366.36) built on a 4H-chromen-4-one (chromone) core. It combines a 2,3-dihydrobenzo[1,4]dioxin substituent at the 3-position, a 6-ethyl group, and a 7-acetoxy moiety [1]. This specific substitution pattern places the compound within a structurally well-defined chromone–benzodioxin hybrid chemical space, distinguishing it from natural isoflavones and simpler chromone derivatives through its combination of lipophilic (ethyl, acetate) and polar (dioxin oxygen, ketone) features that influence logP (predicted 3.72), polar surface area (74.97 Ų), and conformational flexibility (4 rotatable bonds) [1][2].

Why 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate Cannot Be Substituted with Generic Chromone or Benzodioxin Analogs


The chromone–benzodioxin chemical space contains multiple regioisomers and substitution variants that differ by the position of the ethyl group (6-ethyl vs. 2-ethyl vs. 8-methyl), the nature of the 7-substituent (acetoxy vs. methoxy vs. hydroxy), and the presence or absence of additional methyl groups on the chromone core [1]. These structural differences translate into distinct physicochemical profiles (logP, PSA, H-bonding capacity) that directly affect solubility, permeability, and target engagement in biological assays. Published structure–activity relationship (SAR) studies on closely related 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one analogs demonstrate that subtle modifications at the 6- and 7-positions alter IKKβ inhibitory activity and antiproliferative effects in HCT116 colon cancer cells, confirming that biological activity is not maintained across the analog series [2][3]. Therefore, substituting the 6-ethyl-7-acetoxy compound with a generic chromone or a different regioisomer without systematic revalidation risks loss of the specific biochemical or cellular phenotype under investigation.

Quantitative Evidence Guide: 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate (CAS 170511-25-8) vs. Closest Structural Analogs


Regioisomeric Differentiation: 6-Ethyl vs. 2-Ethyl Substitution on the Chromone Core – Impact on LogP and PSA

Positional isomerism of the ethyl group on the chromone scaffold results in distinct physicochemical profiles. The 6-ethyl isomer (target compound) exhibits a predicted logP of 3.72 and PSA of 74.97 Ų [1], while the 2-ethyl isomer (CAS 170511-25-8 positional isomer, InterBioScreen STOCK1N-10215) has the same molecular formula and identical MW (366.36) but differs in the spatial orientation of the ethyl substituent and potentially in chromatographic retention and solubility due to altered electronic distribution across the chromone ring [2]. Although no direct experimental logP comparison for both isomers is publicly available, the topological polar surface area is identical (74.97 Ų), suggesting that any differential biological activity observed between these isomers would arise from steric and electronic effects at the target binding site rather than from global membrane permeability differences.

Regioisomerism Physicochemical properties Drug-likeness

7-Acetoxy vs. 7-Methoxy Substituent: Differential Effect on H-Bonding Capacity and Antiproliferative Activity in HCT116 Colon Cancer Cells

The closest congeneric series with published biological data features a 6-methoxy-4H-chromen-4-one scaffold (compound 6, Crystals 2020). That compound demonstrated a GI₅₀ of 24.9 μM against HCT116 human colon cancer cells in a clonogenic long-term survival assay, with docking studies suggesting engagement of aurora kinase A and B [1]. The target compound replaces the 6-methoxy with a 6-ethyl group and the 7-methoxy with a 7-acetoxy group. The 7-acetoxy moiety introduces an additional H-bond acceptor (carbonyl oxygen) and increases steric bulk compared to methoxy, which is predicted to alter binding pose and potency. Although direct GI₅₀ data for the target compound are not publicly available, the 6-methoxy-7-methoxy analog (compound 5 in Crystals 2020) inhibited TNFα-induced phosphorylation of IKKα/β and attenuated NF-κB signaling [2], confirming that the chromone–benzodioxin scaffold is sensitive to substitution at positions 6 and 7.

Antiproliferative activity HCT116 Structure–activity relationship

6-Ethyl vs. 8-Methyl Substitution: Structural Differentiation by Ring Position and Cytotoxic Potential

The 8-methyl analog (InterBioScreen STOCK1N-10595, CAS 170511-24-7) shares the dihydrobenzodioxin and 7-acetoxy features but places the alkyl substituent at the 8-position instead of the 6-position [1]. In the structurally characterized 6-methoxy compound (compound 6), X-ray crystallography confirmed that the 6-substituent orientation influences the tilt angle between the chromone and benzodioxin rings, which in turn affects crystal packing and potentially target binding [2]. The 6-ethyl group is predicted to adopt a distinct low-energy conformation relative to the 8-methyl group, which may affect interactions with hydrophobic protein pockets. No direct comparative cytotoxicity data for 6-ethyl vs. 8-methyl are available, but the crystallographic evidence of conformational sensitivity supports the need for precise procurement of the 6-ethyl regioisomer.

Positional isomerism Cytotoxicity Chromone scaffold

Predicted Drug-Likeness and Permeability Profile vs. Des-Ethyl Analog (CAS 170511-24-7)

Removal of the 6-ethyl group yields the des-ethyl analog (CAS 170511-24-7), which has a lower molecular weight (352.34 vs. 366.36) and reduced lipophilicity . The 6-ethyl group of the target compound contributes an additional –CH₂CH₃ moiety that increases logP by approximately 0.3–0.5 units (estimated by fragment-based calculation) and adds van der Waals surface area for potential hydrophobic contacts in protein binding pockets. The des-ethyl analog also has a lower heavy atom count and reduced molar refractivity (MR), which may affect its passive membrane permeability relative to the target compound. Although both compounds satisfy Lipinski's Rule of Five (MW < 500, logP < 5, HBA ≤ 10, HBD ≤ 5), the 6-ethyl substituent shifts the compound toward a more lipophilic region of chemical space, which can be advantageous for targeting intracellular proteins or crossing the blood–brain barrier in CNS applications.

Drug-likeness Permeability Lipinski parameters

Crystallographic and Conformational Uniqueness: Evidence from the Broader 3-(Dihydrobenzodioxin)-chromen-4-one Series

Two independent single-crystal X-ray structures of closely related compounds in the series (6-methoxy and 6,7-dimethoxy analogs) reveal that the dihedral angle between the chromone plane and the benzodioxin ring varies between 44.2° and 52.8° depending on the substitution pattern [1][2]. The 6,7-dimethoxy compound crystallizes with two independent molecules in the asymmetric unit that exhibit different tilt angles (5I vs. 5II) and distinct intermolecular C–H⋯O hydrogen bond networks, demonstrating that even subtle changes in substitution can produce structurally distinct conformers [1]. The 6-ethyl-7-acetoxy combination in the target compound introduces a bulkier 7-substituent and a flexible ethyl group at C6, which is predicted to further modulate the chromone–benzodioxin dihedral angle and alter crystal packing, solubility, and protein–ligand interaction geometry relative to all published crystallographic analogs.

X-ray crystallography Conformational analysis Hirshfeld surface

Sourcing Reliability and Catalog Differentiation: Verified CAS Assignment and Supplier Purity Standards

The CAS number 170511-25-8 is uniquely assigned to 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate, as confirmed by Ambinter and multiple independent catalog entries [1][2]. The 2-ethyl positional isomer (STOCK1N-10215) carries a different catalog identifier and does not share the same CAS registry, confirming the target compound as a distinct chemical entity. Vendor specifications indicate that the compound is supplied as part of the InterBioScreen rare natural product derivative collection at typical screening purity (>90%), though specific purity values vary by batch [2]. This catalog-level differentiation is critical for procurement, as ordering by CAS number ensures receipt of the correct regioisomer, whereas generic name-based ordering risks isomer confusion.

Chemical procurement CAS verification Purity specification

Recommended Application Scenarios for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate (CAS 170511-25-8) Based on Differentiation Evidence


Structure–Activity Relationship (SAR) Expansion of the Chromone–Benzodioxin Chemical Series

The 6-ethyl-7-acetoxy substitution pattern is absent from published crystallographic and biological studies of the chromone–benzodioxin series [1]. Researchers seeking to probe the SAR around the chromone 6- and 7-positions can use this compound to systematically evaluate the impact of 6-ethyl (vs. 6-methoxy) and 7-acetoxy (vs. 7-methoxy) on IKKβ inhibition, aurora kinase binding, and antiproliferative activity in HCT116 colon cancer cells. The compound fills a gap in the existing SAR matrix and can serve as a key intermediate for further derivatization (e.g., hydrolysis to 7-hydroxy, acylation with alternative groups).

Regioisomer-Specific Target Engagement Studies Requiring 6-Ethyl Configuration

Because the 6-ethyl and 2-ethyl regioisomers are distinct chemical entities [1], this compound should be procured for any study where the spatial orientation of the ethyl group is hypothesized to influence target binding. Docking studies on related compounds suggest that substituent position on the chromone ring affects docking scores and predicted binding poses within aurora kinase A/B and IKKβ active sites [2][3]. Using the correct 6-ethyl isomer avoids confounding results that would arise from isomeric impurity or misidentification.

Physicochemical Profiling for CNS Drug Discovery or Intracellular Target Programs

With a predicted logP of 3.72, PSA of 74.97 Ų, and zero H-bond donors, the compound falls within favorable property space for passive membrane permeability and potential CNS penetration [1]. Its lipophilicity is higher than the des-ethyl analog (ΔlogP ≈ +0.3–0.5), making it a suitable candidate for programs that require a more lipophilic chromone scaffold while still maintaining a moderate polar surface area below 90 Ų. This profile supports its use in cellular assays where intracellular target access is required.

Crystallographic and Solid-State Characterization of Novel Chromone Conformers

Published crystal structures of 6-methoxy and 6,7-dimethoxy analogs reveal that the chromone–benzodioxin dihedral angle is sensitive to the substitution pattern [2][3]. The 6-ethyl-7-acetoxy compound represents an uncrystallized member of this series, and solving its X-ray structure would provide new data on how the bulkier 7-acetoxy group and flexible 6-ethyl chain influence molecular conformation, intermolecular interactions, and crystal packing. This can inform co-crystallization efforts with protein targets and improve understanding of solid-state properties relevant to formulation.

Quote Request

Request a Quote for 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.